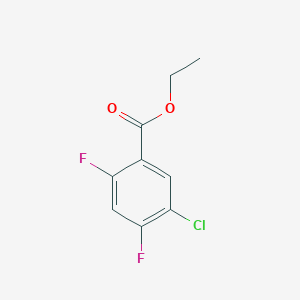

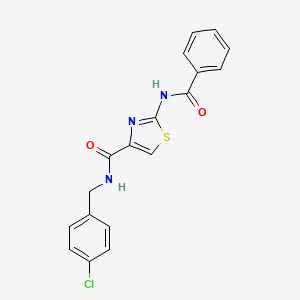

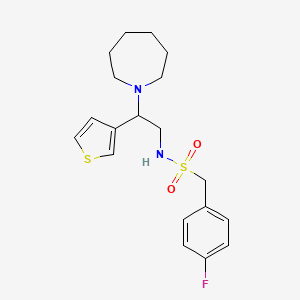

2-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methoxybenzamide is a chemical entity that appears to be a derivative of benzofuran, a heterocyclic compound with potential biological activity. The structure suggests the presence of a bromo substituent, a methoxy group, and an amide linkage, which could contribute to its chemical reactivity and potential as a pharmacophore.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been described in the literature. For instance, the synthesis of 2-(azidomethyl)-5-bromobenzofuran was achieved starting from 5-bromobenzofuran-2-carboxylic acid, which involved a reduction step with NaBH4 followed by iodination of the resulting alcohol . Although the exact synthesis of this compound is not detailed, similar synthetic strategies involving halogenation, nucleophilic substitution, and amide bond formation could be inferred.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a fused benzene and furan ring. The substitution at various positions on the benzofuran ring, such as bromination and methoxylation, can significantly alter the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, nucleophilic substitution reactions have been observed with bromobenzo thiadiazole derivatives, where the bromine atom is replaced by other nucleophiles . Similarly, the bromo group in the compound of interest could undergo nucleophilic substitution. Additionally, the hydroxy and methoxy groups could participate in reactions such as etherification, esterification, or serve as directing groups in aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives like this compound would be influenced by their functional groups. The presence of a bromo group could increase the molecular weight and contribute to the lipophilicity of the compound. The methoxy group could confer additional stability to the benzene ring through resonance. The amide linkage is known for its hydrogen bonding capability, which could affect the solubility and boiling point of the compound. The hydroxy group could make the compound more hydrophilic and could be involved in intermolecular hydrogen bonding, influencing its melting point and solubility in water .

科学的研究の応用

Pharmacological and Toxicological Insights

"2-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methoxybenzamide" is a compound of significant interest in scientific research, particularly for its potential applications in pharmacology and toxicology. This section explores the broader context of research related to brominated compounds, offering insights into their applications and mechanisms within biological systems.

Brominated Flame Retardants and Health Impacts : Brominated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), have been extensively studied for their occurrence as trace contaminants in brominated flame retardants and their production during the combustion of these chemicals. These compounds are structurally similar to the more widely known polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) and share similar toxicological profiles, including the induction of hepatic enzymes and causing wasting and thymic atrophy in animal models. The brominated compounds demonstrate the potential for dermal, hepatic, and gastrointestinal toxicities in humans, emphasizing the need for understanding their biological interactions and effects (Mennear & Lee, 1994).

Synthetic Methodologies and Molecular Interactions : Research into the synthesis and structural analysis of brominated compounds, such as 4-bromobenzamide derivatives, has provided valuable insights into the modularity of synthons in co-crystals and the significance of halogen...halogen interactions. These studies contribute to the understanding of molecular interactions that underpin the pharmacological and toxicological effects of brominated compounds, offering pathways to mitigate their adverse impacts or harness their properties for beneficial applications (Tothadi et al., 2013).

Environmental and Human Health Risks : The increasing application of brominated flame retardants has raised concerns about their environmental persistence and the potential health risks associated with exposure to brominated dioxins and furans. Studies have highlighted the ubiquity of these compounds in indoor environments and their association with emerging persistent organic pollutants (POPs), emphasizing the need for ongoing research into their toxic effects and mechanisms of action to assess and mitigate potential risks to human health (Zuiderveen et al., 2020).

特性

IUPAC Name |

2-bromo-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO4/c1-22-11-4-5-14(18)12(9-11)16(20)19-10-17(21)7-2-3-15-13(17)6-8-23-15/h4-6,8-9,21H,2-3,7,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUATBQRTYJVAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCCC3=C2C=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2543253.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2543257.png)